Propylene 1,2-bis(dithiocarbamate)

Description

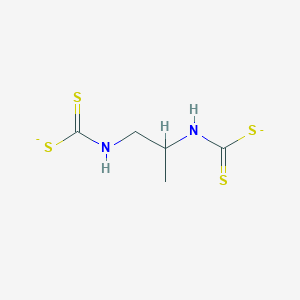

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S4-2 |

|---|---|

Molecular Weight |

224.4 g/mol |

IUPAC Name |

N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)/p-2 |

InChI Key |

IJIHYLHFNAWUGR-UHFFFAOYSA-L |

Canonical SMILES |

CC(CNC(=S)[S-])NC(=S)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propylene 1,2-bis(dithiocarbamate) (Propineb)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Propylene 1,2-bis(dithiocarbamate) is the core structure of the fungicide Propineb. Propineb itself is a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand[1].

| Identifier | Value |

| Common Name | Propineb |

| IUPAC Name | polymeric zinc propylenebis(dithiocarbamate)[2] |

| CAS Number | 12071-83-9[3] |

| Chemical Formula | (C₅H₈N₂S₄Zn)n |

| Molecular Weight | 289.8 g/mol (monomer) |

| Appearance | White to yellowish powder |

| Solubility | Practically insoluble in water and most organic solvents |

Fungicidal Mode of Action

Propineb is a broad-spectrum, foliar-applied fungicide with a multi-site mode of action, which gives it a low risk of resistance development. Its primary mechanism involves the disruption of essential metabolic processes within fungal cells.

The dithiocarbamate moiety of Propineb is a potent chelating agent that can inactivate various enzymes by binding to their metal cofactors, particularly those containing sulfhydryl (-SH) groups. This leads to the inhibition of several key metabolic pathways:

-

Inhibition of Mitochondrial Respiration: Propineb interferes with the electron transport chain in mitochondria, disrupting cellular respiration and ATP production[4][5][6][7][8].

-

Inhibition of Carbohydrate and Protein Metabolism: By nonspecifically targeting multiple enzymes, Propineb disrupts the metabolism of carbohydrates and proteins, which are vital for fungal growth and development.

-

Disruption of Cell Membrane Integrity: Propineb can also affect the integrity of fungal cell membranes.

One of the specific enzymatic targets of dithiocarbamates is the pyruvate dehydrogenase complex , a critical enzyme that links glycolysis to the citric acid cycle. By inhibiting this enzyme, Propineb effectively shuts down a central hub of cellular metabolism.

Metabolism of Propineb

Propineb is metabolized in both plants and animals. The primary metabolite of toxicological concern is propylenethiourea (PTU) . The metabolic pathway involves the degradation of the dithiocarbamate structure. A proposed metabolic pathway in plants is illustrated below.

Toxicological Profile

Propineb exhibits low acute toxicity. The main toxicological concern is related to its metabolite, propylenethiourea (PTU), which has been shown to have goitrogenic (thyroid-affecting) properties in animal studies. Below is a summary of key toxicological data.

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg bw | [9] |

| Acute Dermal LD₅₀ | Rat | Dermal | >5000 mg/kg bw | [9] |

| Acute Inhalation LC₅₀ (4h) | Rat | Inhalation | >693 mg/m³ | [1][9] |

| Acceptable Daily Intake (ADI) | Human | - | 0.007 mg/kg bw | |

| NOAEL (2-year study) | Dog | Oral | 75 mg/kg bw/day | |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [1][3] |

Experimental Protocols

Residue Analysis of Propineb (as CS₂) by Carbon Disulfide Evolution Method

This method is a common procedure for the determination of dithiocarbamate fungicides, including Propineb. It relies on the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified.

Principle: The sample is heated with a solution of tin(II) chloride in hydrochloric acid to facilitate the decomposition of Propineb to CS₂. The evolved CS₂ is purged from the reaction vessel, trapped in a solvent, and quantified by gas chromatography.

Apparatus:

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Gas dispersion tube

-

Trapping tubes

-

Gas chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS)

Reagents:

-

Hydrochloric acid, concentrated

-

Tin(II) chloride solution

-

Iso-octane (or another suitable solvent for trapping CS₂)

-

Carbon disulfide standard solution

Procedure:

-

Sample Preparation: Homogenize a representative sample of the matrix to be analyzed.

-

Hydrolysis: Place a known weight of the homogenized sample into the reaction flask. Add the tin(II) chloride/HCl solution.

-

CS₂ Evolution: Immediately connect the flask to the reflux condenser and begin heating. Pass a stream of inert gas (e.g., nitrogen) through the solution to carry the evolved CS₂ out of the flask.

-

Trapping: Bubble the gas stream through a series of trapping tubes containing iso-octane to capture the CS₂.

-

Quantification: Inject an aliquot of the iso-octane from the trapping tubes into the gas chromatograph.

-

Calculation: Compare the peak area of CS₂ from the sample to a calibration curve prepared from standard solutions of CS₂ to determine the concentration of Propineb in the original sample (expressed as mg/kg of CS₂).

Analysis of Propylenethiourea (PTU) by LC-MS/MS

Modern analytical methods for the determination of the metabolite PTU often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Principle: PTU is extracted from the sample matrix, cleaned up to remove interfering substances, and then separated and quantified using LC-MS/MS.

Apparatus:

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) manifold and cartridges

-

LC-MS/MS system

Reagents:

-

Acetonitrile

-

Water, HPLC grade

-

Formic acid (or other mobile phase modifier)

-

PTU analytical standard

-

Internal standard (e.g., deuterated PTU)

Procedure:

-

Extraction: Homogenize a known weight of the sample with a suitable extraction solvent (e.g., acetonitrile or an aqueous buffer).

-

Clean-up: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove matrix components that could interfere with the analysis.

-

LC Separation: Inject the cleaned-up extract into the LC system. The separation is typically achieved on a reversed-phase or HILIC column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

-

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. PTU is ionized (e.g., by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

-

Quantification: The concentration of PTU in the sample is determined by comparing its response to that of a calibration curve prepared with known amounts of the PTU standard, often using an internal standard for improved accuracy.

References

- 1. Propineb | C5H8N2S4Zn | CID 6100711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. coromandel.biz [coromandel.biz]

- 4. researchgate.net [researchgate.net]

- 5. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 6. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 870. Propineb (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]

Propineb: A Coordination Polymer of Propylene 1,2-bis(dithiocarbamate) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb is a broad-spectrum, foliar-applied fungicide belonging to the dithiocarbamate class of compounds.[1][2] Chemically, it is a coordination polymer of zinc and propylene 1,2-bis(dithiocarbamate).[3] Its polymeric nature and multi-site mode of action are key to its efficacy and contribute to a low risk of resistance development in target fungi.[4] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and fungicidal action of propineb, with a focus on its characterization as a coordination polymer. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Propineb is widely used in agriculture to protect various crops from a range of fungal diseases, including those caused by Oomycetes, Ascomycetes, and Basidiomycetes.[2] The active ingredient, zinc propylenebis(dithiocarbamate), forms a polymeric structure where the propylene 1,2-bis(dithiocarbamate) ligand bridges zinc ions. This structural feature is crucial for its fungicidal activity, which is characterized by a multi-site inhibitory effect on fungal metabolism.[4] This guide will delve into the technical details of propineb, from its synthesis to its mechanism of action.

Physicochemical Properties

Propineb is a white to yellowish, odorless powder.[5] Due to its polymeric structure, it does not have a true melting point but decomposes at elevated temperatures.[5] It is practically insoluble in water and most organic solvents. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Propineb

| Property | Value | Reference(s) |

| Appearance | White to yellowish powder | [5] |

| Odor | Odorless | [5] |

| Decomposition Temperature | >150°C | [5] |

| Relative Density | 1.813 g/cm³ | [5] |

| Water Solubility | Practically insoluble | [5] |

| Log P (Octanol-water partition coefficient) | -0.26 | [3] |

| Molecular Formula | (C₅H₈N₂S₄Zn)n | [3] |

| Monomer Molecular Weight | 289.8 g/mol | [3] |

Synthesis of Propineb

The synthesis of propineb involves the reaction of 1,2-propylenediamine with carbon disulfide in the presence of a weak base to form the propylene 1,2-bis(dithiocarbamate) ligand. This is followed by the addition of a zinc salt to induce the polymerization and precipitation of propineb.[6][7]

Synthesis Workflow

References

- 1. Antimicrobial peptide protonectin disturbs the membrane integrity and induces ROS production in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Propineb (Ref: BAY 46131) [sitem.herts.ac.uk]

- 4. behnmeyer.com [behnmeyer.com]

- 5. fao.org [fao.org]

- 6. CN107540584A - A kind of method for synthesizing Propineb - Google Patents [patents.google.com]

- 7. CN105523978A - Propineb technical preparation method and system - Google Patents [patents.google.com]

Propylene 1,2-bis(dithiocarbamate) Salts: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of propylene 1,2-bis(dithiocarbamate) salts. Understanding these properties is critical for the handling, formulation, and application of these compounds in research and development, particularly within the pharmaceutical and agricultural sectors. This document summarizes available quantitative data, details experimental protocols for key analyses, and presents visual representations of important concepts to facilitate a deeper understanding of the chemical behavior of these salts.

Introduction to Propylene 1,2-bis(dithiocarbamate) Salts

Propylene 1,2-bis(dithiocarbamate) (PDTC) is a bifunctional chelating agent capable of forming salts with various metal ions. The fundamental structure consists of two dithiocarbamate groups attached to a propylene backbone. These salts have garnered interest for their potential as fungicides, pesticides, and therapeutic agents. The nature of the cation (e.g., sodium, zinc) significantly influences the physicochemical properties of the resulting salt, including its solubility and stability.

The synthesis of propylene 1,2-bis(dithiocarbamate) salts typically involves the reaction of 1,2-diaminopropane with carbon disulfide in the presence of a base.[1] Alkali metal salts, such as the disodium salt, are generally water-soluble crystalline solids and serve as versatile starting materials for the synthesis of other metal complexes through metathesis reactions.[1][2] In contrast, heavy metal salts, like the polymeric zinc salt known as Propineb, exhibit low solubility in water and common organic solvents.[3][4][5]

Solubility of Propylene 1,2-bis(dithiocarbamate) Salts

The solubility of propylene 1,2-bis(dithiocarbamate) salts is a critical parameter for their application. Alkali metal salts are characterized by their good solubility in water, which is essential for their use as intermediates in synthesis.[1] Conversely, the polymeric nature of heavy metal salts like Propineb results in very low solubility in most common solvents.[3][4]

Quantitative Solubility Data

While qualitative descriptions of solubility are available, specific quantitative data for propylene 1,2-bis(dithiocarbamate) salts remains limited in publicly accessible literature. The following table summarizes the available information.

| Salt | Solvent | Temperature (°C) | Solubility | Reference |

| Zinc propylene 1,2-bis(dithiocarbamate) (Propineb) | Various | Not specified | "Practically insoluble" | [3][4] |

| Disodium propylene 1,2-bis(dithiocarbamate) | Water | Not specified | "Soluble" | [1][2] |

| DMSO | Not specified | 50 mg/mL (172.54 mM) | [6] |

Note: "Practically insoluble" and "soluble" are qualitative terms. For drug development and formulation, precise quantitative solubility determination is essential.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like a propylene 1,2-bis(dithiocarbamate) salt is the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of a propylene 1,2-bis(dithiocarbamate) salt in a specific solvent at a controlled temperature.

Materials:

-

Propylene 1,2-bis(dithiocarbamate) salt (e.g., disodium salt or a metal complex)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the propylene 1,2-bis(dithiocarbamate) salt to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted solution using a validated analytical method to determine the concentration of the dissolved salt.

-

For UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for the dithiocarbamate. A calibration curve prepared with standard solutions of known concentrations is used for quantification.[7][8]

-

For HPLC: Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area to a calibration curve.

-

-

Calculation: Calculate the solubility of the salt in the solvent at the specified temperature, typically expressed in g/100 mL, mg/L, or mol/L.

Stability of Propylene 1,2-bis(dithiocarbamate) Salts

The stability of propylene 1,2-bis(dithiocarbamate) salts is influenced by several factors, including pH, temperature, and light. Degradation can impact the efficacy and safety of products containing these compounds.

pH-Dependent Stability

Dithiocarbamates are known to be unstable in acidic conditions, where they decompose to the corresponding amine (1,2-diaminopropane) and carbon disulfide.[9] They exhibit greater stability in neutral to alkaline media.[10][11] For instance, the persistence of dithiocarbamates in food samples is enhanced at an alkaline pH of at least ten.[10]

Thermal Stability

The thermal stability of propylene 1,2-bis(dithiocarbamate) salts is dependent on the associated cation. The zinc salt, Propineb, is reported to decompose above 160°C.[4] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition profile of these salts.[12]

Table of Thermal Decomposition Data

| Compound | Decomposition Temperature | Method | Final Residue (in air) | Reference |

| Zinc propylene 1,2-bis(dithiocarbamate) (Propineb) | > 160°C | N/A | Not specified | [4] |

| General Metal Dithiocarbamates (e.g., Zn, Cd) | Varies | TGA/DSC | Metal Sulfide/Oxide | [13] |

Experimental Protocols for Stability Assessment

Objective: To determine the rate of hydrolysis of a propylene 1,2-bis(dithiocarbamate) salt at different pH values.

Materials:

-

Propylene 1,2-bis(dithiocarbamate) salt

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9)

-

Constant temperature bath

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the propylene 1,2-bis(dithiocarbamate) salt in a suitable solvent (e.g., water for alkali salts, or an organic co-solvent for less soluble salts).

-

Reaction Initiation: Add a small aliquot of the stock solution to a larger volume of the pre-heated buffer solution in the constant temperature bath to initiate the hydrolysis reaction.

-

Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Reaction Quenching (if necessary): If the degradation is rapid, the reaction in the withdrawn aliquot may need to be quenched, for example, by adding a small amount of a strong base to raise the pH and stabilize the remaining dithiocarbamate.

-

Quantification: Analyze the concentration of the remaining propylene 1,2-bis(dithiocarbamate) salt in each aliquot using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Plot the concentration of the salt versus time for each pH value. Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Objective: To determine the thermal decomposition profile of a propylene 1,2-bis(dithiocarbamate) salt.

Materials:

-

Propylene 1,2-bis(dithiocarbamate) salt

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina, platinum)

-

Inert gas (e.g., nitrogen) and/or reactive gas (e.g., air)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the propylene 1,2-bis(dithiocarbamate) salt (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with the desired gas at a controlled flow rate.

-

Thermal Program: Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).

-

Data Acquisition: The TGA will record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric curve, DTG), and the mass of the final residue.[12]

Visualizations

Synthesis and Metathesis of Propylene 1,2-bis(dithiocarbamate) Salts

Caption: Synthesis of the water-soluble disodium salt and its subsequent use in a metathesis reaction to form an insoluble metal salt.

pH-Dependent Degradation Pathway

Caption: The degradation pathway of propylene 1,2-bis(dithiocarbamate) under acidic conditions, leading to the formation of 1,2-diaminopropane and carbon disulfide.

Experimental Workflow for Stability Assessment

Caption: A generalized workflow for conducting a pH-dependent stability study of propylene 1,2-bis(dithiocarbamate) salts.

Conclusion

The solubility and stability of propylene 1,2-bis(dithiocarbamate) salts are fundamentally dictated by the nature of the cation. The water-soluble alkali metal salts are key intermediates, while the insoluble heavy metal salts, such as the fungicide Propineb, find applications where low aqueous solubility is desirable. The primary stability concern for these compounds is their degradation under acidic conditions. For researchers and professionals in drug development, a thorough understanding and quantitative determination of these properties for their specific salt of interest are paramount for successful formulation and application. The experimental protocols outlined in this guide provide a framework for obtaining this critical data. Further research to generate comprehensive, publicly available quantitative solubility and stability data for a range of propylene 1,2-bis(dithiocarbamate) salts would be highly beneficial to the scientific community.

References

- 1. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]

- 2. US3326951A - Propylene-(1, 2)-bis-dithiocarbamates - Google Patents [patents.google.com]

- 3. 419. Propineb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 4. Propineb [drugfuture.com]

- 5. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]

- 6. Propineb | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 7. Ozone and ozone/vacuum-UV degradation of diethyl dithiocarbamate collector: kinetics, mineralization, byproducts and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 12. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

Propylene 1,2-bis(dithiocarbamate): A Bidentate Chelating Ligand for Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene 1,2-bis(dithiocarbamate) is a versatile bidentate chelating ligand with significant potential across various scientific disciplines. Its ability to form stable complexes with a wide range of metal ions has led to its application in fields from agriculture to medicine. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of propylene 1,2-bis(dithiocarbamate), with a focus on its role as a chelating agent. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in research and development.

Introduction

Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). These moieties are powerful chelating agents, capable of forming stable, often colorful, complexes with a vast array of metal ions.[1] Propylene 1,2-bis(dithiocarbamate) is a unique member of this family, featuring two dithiocarbamate units linked by a flexible propylene bridge. This bifunctional nature allows it to act as a versatile bidentate or bridging ligand, leading to the formation of both mononuclear and polymeric coordination complexes.[2]

The most prominent commercial application of propylene 1,2-bis(dithiocarbamate) is in the fungicide Propineb, a coordination polymer of zinc.[2] This highlights the ligand's ability to form robust structures with significant biological activity. Beyond agriculture, the broader class of dithiocarbamates has been investigated for applications in medicine, including as anticancer and antimicrobial agents, and in materials science.[3]

This guide will delve into the technical details of propylene 1,2-bis(dithiocarbamate), providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore its potential in their respective fields.

Synthesis and Chemical Properties

The synthesis of propylene 1,2-bis(dithiocarbamate) is typically achieved through the reaction of 1,2-diaminopropane with carbon disulfide in a basic medium. The resulting dithiocarbamic acid is deprotonated in situ to form the more stable dithiocarbamate salt.

Physicochemical Properties

A summary of the key physicochemical properties of propylene 1,2-bis(dithiocarbamate) is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S₄²⁻ | [4] |

| Molecular Weight | 224.4 g/mol | [4] |

| Appearance | Typically isolated as a salt (e.g., disodium salt) | [5] |

| Solubility | Alkali metal salts are generally soluble in water | [5] |

Coordination Chemistry

Propylene 1,2-bis(dithiocarbamate) is a potent chelating agent, primarily coordinating to metal ions through the two sulfur atoms of each dithiocarbamate group.[2] The flexible propylene backbone allows for various coordination modes:

-

Bidentate Chelating: One dithiocarbamate group binds to a single metal center, forming a stable four-membered ring.

-

Bidentate Bridging: The two dithiocarbamate groups bind to two different metal centers, leading to the formation of polymeric chains or networks.[2]

The coordination geometry of the resulting metal complexes can vary, with square planar and tetrahedral arrangements being common for four-coordinate metals.

Data Presentation

Stability Constants of Dithiocarbamate Metal Complexes (Generalized)

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Mn(II) | ~3.5 | ~2.8 | ~6.3 |

| Fe(II) | ~4.0 | ~3.2 | ~7.2 |

| Co(II) | ~4.7 | ~3.9 | ~8.6 |

| Ni(II) | ~5.2 | ~4.3 | ~9.5 |

| Cu(II) | ~7.6 | ~6.5 | ~14.1 |

| Zn(II) | ~4.8 | ~4.0 | ~8.8 |

Note: Data is generalized from various sources for illustrative purposes and does not represent propylene 1,2-bis(dithiocarbamate) specifically.[1]

Spectroscopic Data (Generalized)

The following tables summarize the expected spectroscopic characteristics of propylene 1,2-bis(dithiocarbamate) and its metal complexes based on data for analogous dithiocarbamates.

Table 3.2.1: Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Description |

| ν(C-N) (thioureide) | 1450-1550 | This band is characteristic of the partial double bond character of the C-N bond in dithiocarbamates.[5] |

| ν(C-S) | 950-1050 | A single, sharp band in this region is indicative of a symmetric bidentate coordination of the dithiocarbamate ligand.[5] |

| ν(M-S) | 300-450 | The position of this band is dependent on the coordinated metal ion.[5] |

Table 3.2.2: ¹H and ¹³C NMR Spectroscopy (Expected Ranges for the Propylene Backbone)

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | 1.0 - 1.5 (d) | Methyl group (CH₃) |

| ¹H | 2.5 - 3.5 (m) | Methylene group (CH₂) |

| ¹H | 3.5 - 4.5 (m) | Methine group (CH) |

| ¹³C | 15 - 25 | Methyl carbon (CH₃) |

| ¹³C | 40 - 50 | Methylene carbon (CH₂) |

| ¹³C | 50 - 60 | Methine carbon (CH) |

| ¹³C | 190 - 210 | Thiocarbonyl carbon (NCS₂)[6][7] |

Note: Chemical shifts are approximate and can vary depending on the solvent and the presence of a metal ion.

Table 3.2.3: UV-Vis Spectroscopy

| Transition | Wavelength Range (nm) | Description |

| Intra-ligand π → π | 250-290 | Associated with the N-C=S chromophore.[8] |

| Intra-ligand n → π | 320-360 | Associated with the sulfur lone pairs.[8] |

| Ligand-to-Metal Charge Transfer (LMCT) | 380-600 | The position and intensity of this band are highly dependent on the metal ion and its oxidation state.[7] |

Experimental Protocols

Synthesis of Disodium Propylene 1,2-bis(dithiocarbamate)

This protocol describes the synthesis of the disodium salt of the ligand, which can be used for the subsequent synthesis of metal complexes.

Materials:

-

1,2-Diaminopropane

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve 1,2-diaminopropane (1 equivalent) in cold ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution.

-

While maintaining the temperature below 10 °C, add carbon disulfide (2 equivalents) dropwise to the reaction mixture. A precipitate should begin to form.

-

After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.

-

Collect the white precipitate by vacuum filtration and wash it with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain disodium propylene 1,2-bis(dithiocarbamate).

Synthesis of Propineb (Polymeric Zinc(II) Propylene 1,2-bis(dithiocarbamate))

This protocol is adapted from patent literature for the synthesis of the fungicide Propineb.[9][10]

Materials:

-

1,2-Diaminopropane

-

Carbon disulfide (CS₂)

-

Ammonium hydroxide solution

-

Zinc sulfate (or zinc chloride)

-

Water

Procedure:

-

In a reaction vessel, add 1,2-diaminopropane (1 equivalent) to water.

-

Simultaneously, add carbon disulfide (2 equivalents) and a weak base like ammonium hydroxide solution dropwise to the stirred solution at a controlled temperature (e.g., 25-40 °C).[9]

-

Continue the reaction for 1-5 hours to form the ammonium salt of propylene 1,2-bis(dithiocarbamate).[9]

-

In a separate vessel, prepare an aqueous solution of a zinc salt such as zinc sulfate or zinc chloride.

-

Slowly add the zinc salt solution to the solution of the dithiocarbamate salt with vigorous stirring. A white precipitate of Propineb will form.

-

After the addition is complete, continue stirring for an additional 30-60 minutes.

-

Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum.

Mandatory Visualizations

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Propylene 1,2-bis(dithiocarbamate) | C5H8N2S4-2 | CID 21584628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN107540584A - A kind of method for synthesizing Propineb - Google Patents [patents.google.com]

- 10. CN105523978A - Propineb technical preparation method and system - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of Propylene 1,2-bis(dithiocarbamate) as a Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene 1,2-bis(dithiocarbamate), commercially known as propineb, is a broad-spectrum, contact fungicide belonging to the dithiocarbamate class of compounds. Its efficacy against a wide range of fungal pathogens, particularly Oomycetes, Ascomycetes, Basidiomycetes, and Fungi Imperfecti, is attributed to its multi-site mode of action. This characteristic significantly reduces the likelihood of resistance development in fungal populations. This technical guide delineates the core mechanisms of action of propineb, focusing on its biochemical interactions within the fungal cell. It summarizes available data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

Introduction

Propineb is a polymeric zinc salt of propylene bis-dithiocarbamic acid.[1] Its fungicidal activity is multifaceted, targeting several vital processes in the fungal cell simultaneously. This multi-site inhibitory action is a hallmark of dithiocarbamate fungicides and a key advantage in disease management strategies. The primary mechanisms of propineb's action can be categorized as:

-

Inhibition of Mitochondrial Respiration: Disruption of the electron transport chain, leading to a severe deficit in cellular energy (ATP) production.

-

Inactivation of Thiol-Containing Enzymes: Covalent modification of sulfhydryl groups in essential enzymes, disrupting their catalytic function.

-

Disruption of Metabolic Pathways: Interference with carbohydrate and protein metabolism.

-

Compromised Cell Membrane Integrity: Alteration of membrane function and permeability.

-

Role of Zinc: The release of zinc ions contributes to the overall fungitoxicity.

This guide will delve into each of these mechanisms, presenting the available evidence and methodologies for their investigation.

Multi-Site Inhibition: A Core Principle

The fungicidal efficacy of propineb stems from its ability to interfere with multiple biochemical processes within the fungal cell.[2][3] This multi-site action means that a single mutation in a fungal gene is unlikely to confer resistance, making propineb a valuable tool for resistance management.

Detailed Mechanisms of Action

Inhibition of Mitochondrial Respiration

Mitochondrial respiration is a primary target of dithiocarbamate fungicides. Propineb disrupts the electron transport chain (ETC), which is crucial for ATP synthesis. While specific quantitative data for propineb's inhibition of individual respiratory complexes is limited in publicly available literature, the general mechanism for dithiocarbamates involves the inhibition of multiple sites within the ETC.

Key Points:

-

Dithiocarbamates are known to inhibit enzymes in the respiratory chain.

-

The disruption of the ETC leads to a decrease in ATP production, depriving the fungal cell of the energy required for essential processes like growth and spore germination.

-

The multi-site nature of this inhibition makes it difficult for fungi to develop resistance through modification of a single target site.

Table 1: Effects of Dithiocarbamates on Fungal Respiration (General)

| Fungal Species | Dithiocarbamate | Observed Effect on Respiration | Reference (Illustrative) |

| Ustilago maydis | General Dithiocarbamates | Inhibition of mitochondrial ATP-synthesis. | [4] |

| Candida albicans | General Respiration Inhibitors | Inhibition of growth and increased oxidative stress. | [5] |

| Plant Pathogenic Fungi | QoI fungicides (target Complex III) | Inhibition of mitochondrial respiration at the Qo site of Complex III. | [6] |

Inactivation of Thiol-Containing Enzymes and Proteins

A central aspect of propineb's mechanism of action is its ability, and that of its metabolites, to react with sulfhydryl (-SH) groups of cysteine residues in enzymes and other proteins.[7] This reaction leads to the inactivation of these vital molecules.

Metabolism to Isothiocyanates:

Propineb degrades in the presence of moisture to form propylene isothiocyanate (PITC). Isothiocyanates are highly electrophilic compounds that readily react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.

dot

Consequences of Thiol Inactivation:

The inactivation of thiol-containing enzymes disrupts numerous cellular processes, including:

-

Glycolysis: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase contain critical cysteine residues.

-

Citric Acid Cycle: Key enzymes in this central metabolic pathway are susceptible to inhibition.

-

Detoxification Pathways: Glutathione and other thiol-containing molecules involved in cellular detoxification are depleted.

Disruption of Carbohydrate and Protein Metabolism

By targeting key enzymes, propineb interferes with central metabolic pathways.[2] The inhibition of enzymes in glycolysis and the citric acid cycle directly impacts the fungus's ability to generate energy and essential biosynthetic precursors. The disruption of protein synthesis and function further contributes to its fungitoxic effects.

Role of Zinc

Propineb is a zinc-containing polymer. The release of zinc ions (Zn²⁺) is considered to be a component of its fungicidal action.[3] Zinc, at high concentrations, can be toxic to fungal cells by competing with other essential metal ions for binding sites in enzymes and other proteins, leading to their inactivation. Additionally, the application of propineb can have a beneficial "greening effect" on plants, which is attributed to the supplemental zinc nutrition.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of propineb can be adapted from established methods for studying fungicides.

Fungal Growth Inhibition Assays

Objective: To determine the minimum inhibitory concentration (MIC) of propineb against a target fungus.

Protocol:

-

Prepare a series of dilutions of propineb in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add a standardized suspension of fungal spores or mycelial fragments to a liquid growth medium (e.g., Potato Dextrose Broth).

-

Add the propineb dilutions to the wells to achieve a range of final concentrations.

-

Include a positive control (no fungicide) and a negative control (no fungus).

-

Incubate the plate at the optimal growth temperature for the fungus.

-

After a defined incubation period (e.g., 24-72 hours), assess fungal growth visually or by measuring the optical density at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of propineb that completely inhibits visible fungal growth.

Mitochondrial Respiration Assay

Objective: To measure the effect of propineb on the oxygen consumption of fungal mitochondria.

Protocol:

-

Isolate mitochondria from the target fungal species using differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

-

Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros O2k) to measure oxygen consumption.

-

Add a known amount of the mitochondrial suspension to the reaction chamber containing a respiration buffer and a respiratory substrate (e.g., succinate or malate/glutamate).

-

Record the basal rate of oxygen consumption.

-

Add ADP to stimulate State 3 respiration (ATP synthesis-linked).

-

Add propineb at various concentrations and record the inhibition of oxygen consumption.

-

Specific inhibitors of the different respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV) can be used as controls and to pinpoint the site of action.[8]

dot

Thiol Reactivity Assay

Objective: To assess the reactivity of propineb and its metabolites with thiol-containing molecules.

Protocol:

-

Use a model thiol-containing compound such as glutathione (GSH).

-

Prepare a solution of GSH in a suitable buffer.

-

Add propineb or its metabolite (e.g., PITC) to the GSH solution.

-

Monitor the depletion of free thiols over time using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.

-

A decrease in absorbance over time indicates the reaction of the test compound with the thiol groups.

Summary of Quantitative Data

Table 2: General Inhibitory Activity of Dithiocarbamates

| Compound Class | Target Enzyme/Process | Fungal Species | IC₅₀ / Kᵢ | Reference (Illustrative) |

| Dithiocarbamates | Carbonic Anhydrase (β-CA) | Saccharomyces cerevisiae | Kᵢ values ranging from 6.4 to 259 nM for various DTCs. | [5] |

| Dithiocarbamates | Mitochondrial Complex III | General | Qualitative inhibition. |

Signaling Pathways and Logical Relationships

The multi-site action of propineb can be visualized as a network of interactions that ultimately lead to fungal cell death.

dot

Conclusion

Propylene 1,2-bis(dithiocarbamate) (propineb) is a robust and effective fungicide due to its multi-site mechanism of action. Its ability to disrupt fungal respiration, inactivate essential thiol-containing enzymes, and interfere with key metabolic processes makes it a valuable tool in integrated pest management and resistance management strategies. While further research is needed to quantify the specific inhibitory effects of propineb on individual fungal enzymes, the collective evidence strongly supports its multifaceted mode of action. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biochemical interactions of this important class of fungicides.

References

- 1. fao.org [fao.org]

- 2. ebskrishibhandar.com [ebskrishibhandar.com]

- 3. Effects of the dithiocarbamate fungicide propineb in primary neuronal cell cultures and skeletal muscle cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. d-nb.info [d-nb.info]

- 6. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide on the Biological Activity of Propylene 1,2-bis(dithiocarbamate) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene 1,2-bis(dithiocarbamate) (PBDTC) and its derivatives, particularly its metal complexes, represent a class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, antifungal, and cytotoxic properties of these compounds. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the potential mechanisms of action, including the inhibition of critical signaling pathways such as NF-κB, providing a foundation for future research and development in therapeutic applications.

Introduction

Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (-SCSNR₂). Their ability to chelate a wide variety of metal ions has led to their extensive investigation in diverse fields, including agriculture as fungicides and in medicine for their therapeutic potential. Propylene 1,2-bis(dithiocarbamate), a bidentate ligand, forms stable complexes with various transition metals, enhancing its biological efficacy. This guide focuses on the synthesis and multifaceted biological activities of PBDTC and its derivatives, with a particular emphasis on their metal complexes.

Synthesis of Propylene 1,2-bis(dithiocarbamate) and its Metal Complexes

The synthesis of PBDTC and its metal complexes is a relatively straightforward process, typically involving a one-pot reaction.

Synthesis of Sodium Propylene 1,2-bis(dithiocarbamate)

The sodium salt of PBDTC is a common precursor for the synthesis of its metal complexes.

Experimental Protocol:

-

Dissolve 1,2-diaminopropane in a suitable alcohol (e.g., absolute ethanol) in a flask placed in an ice bath to maintain a low temperature.

-

To this cold solution, add a stoichiometric amount of a strong base, such as sodium hydroxide, with continuous stirring.

-

Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the low temperature and constant stirring.

-

Continue stirring the mixture for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.

-

The resulting precipitate of sodium propylene 1,2-bis(dithiocarbamate) is then filtered, washed with a cold solvent like diethyl ether, and dried.

Synthesis of Metal Complexes of Propylene 1,2-bis(dithiocarbamate)

The metal complexes are typically synthesized by reacting the sodium salt of PBDTC with a corresponding metal salt.

Experimental Protocol:

-

Prepare an aqueous solution of the desired metal salt (e.g., zinc chloride, copper(II) chloride).

-

Prepare an aqueous solution of sodium propylene 1,2-bis(dithiocarbamate).

-

Add the metal salt solution dropwise to the dithiocarbamate solution with constant stirring at room temperature.

-

A precipitate of the metal complex will form. Continue stirring for a few hours to ensure complete precipitation.

-

The precipitate is then collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., methanol), and dried.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of PBDTC and its metal complexes.

Biological Activities

PBDTC and its derivatives exhibit a range of biological activities, including antifungal, antimicrobial, and anticancer effects. The chelation of metal ions often enhances these activities.

Antifungal Activity

The metal salts of propylene-1,2-bis-dithiocarbamic acid have demonstrated significant fungicidal properties. A patent from 1967 described the outstanding fungicidal properties of barium, strontium, magnesium, nickel, cobalt, and iron salts of propylene-(1,2)-bis-dithiocarbamic acid.[1] These compounds were found to be particularly effective against various plant-pathogenic fungi.[1] For instance, the nickel salt of propylene-bis-dithiocarbamic acid showed superior activity against Phytophthora infestans on tomatoes compared to the standard zinc ethylene-bis-dithiocarbamate.[1]

Table 1: Fungicidal Activity of Propylene-1,2-bis-dithiocarbamate Metal Salts against Phytophthora infestans on Tomato Plants

| Compound | Concentration (%) | Leaf Attack (%) |

| Ferrous propylene-bis-dithiocarbamate | 0.15 | 4 |

| Ferric propylene-bis-dithiocarbamate | 0.15 | 4 |

| Zinc propylene-bis-dithiocarbamate | 0.15 | 9 |

| Zinc ethylene-bis-dithiocarbamate | 0.15 | 10 |

| Untreated Control | - | 97 |

Source: Adapted from US Patent 3,326,951.[1]

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain in a suitable broth (e.g., RPMI-1640).

-

Preparation of Drug Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Antimicrobial Activity

Dithiocarbamate complexes have been shown to possess antibacterial properties. While specific data for propylene 1,2-bis(dithiocarbamate) is limited, related dithiocarbamate complexes have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of essential enzymatic functions within the bacterial cells.

Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

-

Preparation of Bacterial Culture: Prepare a standardized inoculum of the bacterial strain.

-

Inoculation of Agar Plates: Evenly spread the bacterial culture onto the surface of an agar plate.

-

Preparation of Wells: Create wells in the agar using a sterile cork borer.

-

Application of Test Compounds: Add a known concentration of the test compound solution to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Anticancer Activity

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action

The biological activities of dithiocarbamates are often attributed to their ability to chelate metal ions, which can lead to the inhibition of metalloenzymes that are crucial for cellular functions. One of the key signaling pathways implicated in the action of some dithiocarbamates is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating inflammatory responses, cell survival, and proliferation. Its dysregulation is associated with various diseases, including cancer and inflammatory disorders. Some dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are known inhibitors of NF-κB activation. This inhibition is thought to occur through the chelation of metal ions required by kinases that activate the NF-κB pathway.

NF-κB Signaling Pathway Diagram

References

Environmental fate and degradation of propylene 1,2-bis(dithiocarbamate)

An in-depth analysis of the environmental fate and degradation of propylene 1,2-bis(dithiocarbamate), a fungicide commonly known as propineb, reveals a complex process influenced by various environmental factors. This technical guide synthesizes available data on its degradation pathways, summarizes key quantitative metrics, and outlines the experimental protocols used for its study.

Environmental Degradation Pathways

Propineb is susceptible to degradation in the environment through several key pathways, primarily hydrolysis, photolysis, and metabolism in soil. The principal degradation product of propineb is propylene thiourea (PTU), which is of toxicological concern. Further degradation leads to the formation of propylene urea (PU), and ultimately to mineralization, producing carbon dioxide.

The degradation process is significantly influenced by environmental conditions such as pH, temperature, and the presence of microorganisms. For instance, in sterile aqueous solutions, the half-life of propineb is heavily dependent on the pH, with degradation being more rapid under acidic and alkaline conditions than in neutral solutions.

Quantitative Degradation Data

To facilitate a clear understanding of propineb's persistence in various environmental compartments, the following tables summarize key degradation metrics.

Table 1: Hydrolytic Degradation of Propineb

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 22 | < 1 day | |

| 7 | 22 | 1-2 days | |

| 9 | 22 | < 1 day |

Table 2: Soil Metabolism of Propineb

| Soil Type | Temperature (°C) | Half-life (days) | Major Metabolites | Reference |

| Loam | 20 | Approximately 10 hours | Propylene thiourea (PTU), Propylene urea (PU) | |

| Sandy Loam | 22 | < 1 day | Propylene thiourea (PTU) |

Experimental Protocols

The study of propineb's environmental fate involves a range of sophisticated experimental protocols. Below are methodologies for key experiments.

Hydrolysis Study

A standardized protocol, such as OECD Guideline 111, is typically employed to assess the hydrolytic degradation of propineb.

-

Preparation of Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

-

Application of Propineb: A stock solution of radiolabelled propineb is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 22°C).

-

Sampling and Analysis: Aliquots are taken at specified time intervals and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to determine the concentration of the parent compound and its degradation products.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated from the disappearance curve of propineb.

Aerobic Soil Metabolism Study

The degradation and metabolism of propineb in soil are investigated following guidelines like OECD Guideline 307.

-

Soil Selection and Preparation: Representative soil types (e.g., loam, sandy loam) are collected and characterized. The soil is typically sieved and its moisture content adjusted.

-

Application: Radiolabelled propineb is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled aerobic conditions, maintaining a constant temperature and moisture level. Volatile traps are often used to capture any evolved CO2.

-

Extraction and Analysis: At various time points, soil samples are extracted using appropriate solvents. The extracts are then analyzed by methods such as HPLC or Thin-Layer Chromatography (TLC) to identify and quantify propineb and its metabolites. The trapped CO2 is also measured to assess mineralization.

-

Data Interpretation: Degradation kinetics, half-life, and the formation and decline of metabolites are determined.

Visualizing Degradation and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the degradation pathway of propineb and a typical experimental workflow for its analysis.

Caption: Simplified degradation pathway of Propineb in the environment.

Caption: General experimental workflow for the analysis of Propineb and its metabolites in soil.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Propylene 1,2-bis(dithiocarbamate)

These application notes provide detailed methodologies for the quantitative analysis of propylene 1,2-bis(dithiocarbamate) and related dithiocarbamate fungicides. The protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Propylene 1,2-bis(dithiocarbamate) is a dithiocarbamate fungicide used in agriculture. Due to its potential health risks, regulatory bodies have set maximum residue limits (MRLs) for its presence in food and environmental samples. The analysis of propylene 1,2-bis(dithiocarbamate) is challenging due to its low solubility in water and organic solvents and its instability.[1] Analytical methods often involve its conversion to a more stable derivative or its degradation to carbon disulfide (CS₂).[2][3]

This document outlines two primary analytical approaches: a classical non-specific method based on carbon disulfide generation and a more specific chromatographic method involving derivatization.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of dithiocarbamates, including propylene 1,2-bis(dithiocarbamate) (often analyzed as propineb).

Table 1: Performance of LC-MS/MS Method for Dithiocarbamate Analysis

| Analyte Group | Representative Compound | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Linearity (r) | Reference |

| Propylene-bis-dithiocarbamates (PBs) | Propineb | 0.14 - 0.52 | 92.2 - 112.6 | ≥0.99 | [4] |

| Ethylene-bis-dithiocarbamates (EBs) | Mancozeb | 0.13 - 0.55 | 92.2 - 112.6 | ≥0.99 | [4] |

| Dimethyl-dithiocarbamates (DDs) | Thiram | 4.89 - 6.97 | 92.2 - 112.6 | ≥0.99 | [4] |

Table 2: Performance of GC-based Methods for Dithiocarbamate Analysis

| Method | Analyte Measured | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |

| GC-MS | Carbon Disulfide (from Propineb) | 0.7 ng per filter | 86 - 89 | Airborne samples | [5] |

| GC-PFPD / GC-ITD-MS | Carbon Disulfide | 0.05 mg/kg | 68 - 91 | Soya | [2] |

| GC-MS | Methylated Derivatives | 72 mg/kg | Not Specified | Plant and zootechnical matrices | [2][6] |

| GC/MS/MS | Carbon Disulfide | 10 ppb | > 85 | Tea | [7] |

Experimental Protocols

Protocol 1: Determination of Dithiocarbamates by Acid Hydrolysis and GC-MS

This method is a non-specific approach that measures the total dithiocarbamate content by converting them to carbon disulfide (CS₂).

1. Principle: Dithiocarbamates are hydrolyzed under acidic conditions to produce carbon disulfide, which is then extracted and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

2. Reagents and Materials:

-

Hydrochloric acid (HCl), concentrated

-

Stannous chloride (SnCl₂)

-

Isooctane

-

Carbon disulfide (analytical standard)

-

Sodium sulfate, anhydrous

-

Sample matrix (e.g., fruit, vegetable, or soil)

3. Sample Preparation:

-

Weigh 10 g of the homogenized sample into a reaction flask.[7]

-

Add 20 mL of isooctane and 75 mL of an acidified SnCl₂ solution.[7]

-

Seal the flask and heat it in a water bath at 80°C for 1 hour with periodic shaking.[7][8]

-

Cool the flask in an ice bath.

-

Collect the isooctane layer and dry it with anhydrous sodium sulfate.

-

The extract is now ready for GC-MS analysis.

4. GC-MS Conditions:

-

Column: 5% phenyl-methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Inlet Temperature: 240°C

-

Oven Program: 60°C (3 min) -> 20°C/min to 120°C -> 10°C/min to 160°C -> 20°C/min to 280°C

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Monitoring Ions (m/z): 76 (quantification)

5. Quantification: Prepare a calibration curve using standard solutions of carbon disulfide in isooctane. The concentration of total dithiocarbamates in the sample is calculated based on the amount of CS₂ detected.

Protocol 2: Specific Determination of Propylene-bis-dithiocarbamates by LC-MS/MS after Methylation

This method allows for the specific determination of different classes of dithiocarbamates, including propylene-bis-dithiocarbamates, by converting them to their methyl derivatives.

1. Principle: Dithiocarbamates are extracted from the sample and converted to their more stable methyl esters using a methylating agent. The methylated derivatives are then separated and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

2. Reagents and Materials:

-

Acetonitrile (MeCN)

-

Water, ultrapure

-

Formic acid

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfate

-

Cysteine-EDTA solution

-

Propineb (analytical standard)

-

QuEChERS salts

3. Sample Preparation (QuEChERS-based):

-

For liquid samples (e.g., fruit juice), place 10 mL into a 50 mL centrifuge tube. For solid samples, use 1 g of crushed sample homogenized in 10 mL of water.[4]

-

Add 0.5 mL of NaHCO₃ solution and 10 mL of MeCN.[4]

-

Add 47.4 µL of dimethyl sulfate and shake for 15 minutes.[4]

-

Add the contents of a QuEChERS extraction tube and shake for 10 minutes.[4]

-

Centrifuge at 3500 rpm for 5 minutes.[4]

-

The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) clean-up step.

-

Filter the final extract and dilute it with 0.1% formic acid in MeCN before LC-MS/MS analysis.[4]

4. LC-MS/MS Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution: A suitable gradient to separate the methylated derivatives.

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the methylated propylene-bis-dithiocarbamate.

5. Quantification: Prepare matrix-matched calibration curves using a propineb standard that has undergone the same derivatization procedure.

Visualizations

Caption: Workflow for the non-specific determination of dithiocarbamates by GC-MS.

Caption: Workflow for the specific determination of dithiocarbamates by LC-MS/MS.

References

- 1. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: HPLC Analysis of Propylene 1,2-bis(dithiocarbamate) (Propineb) in Agricultural Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene 1,2-bis(dithiocarbamate), commonly known as propineb, is a broad-spectrum polymeric dithiocarbamate (DTC) fungicide used extensively in agriculture to protect crops like fruits and vegetables from various fungal diseases.[1][2] However, concerns exist regarding its residues in food commodities and the potential health risks associated with its degradation product, propylenethiourea (PTU), which is suspected of being carcinogenic and teratogenic.[3] Regulatory bodies in many countries have established maximum residue levels (MRLs) for DTCs in food, making the precise monitoring of these residues crucial.[1]

The analysis of propineb presents significant challenges due to its low solubility in water and organic solvents and its instability, particularly in acidic conditions where it degrades to carbon disulfide (CS₂).[2][4][5] Traditional methods often measure the total CS₂ generated after acid digestion, which lacks specificity as it does not distinguish between different DTC fungicides.[3][6] This application note details a robust and sensitive method for the specific determination of propineb in agricultural samples using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS). The method involves a streamlined derivatization step to stabilize the analyte, followed by a modified QuEChERS extraction and cleanup.[7][8]

Principle

The analytical method is based on the stabilization and derivatization of propineb in the sample matrix prior to extraction. Propineb is first converted to a water-soluble salt in an alkaline solution containing stabilizing agents like EDTA and L-cysteine.[9] It is then methylated using a reagent such as dimethyl sulfate to form a stable derivative (propylenebisdithiocarbamate-dimethyl).[1][7][8] This stable derivative is subsequently extracted from the matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. A dispersive solid-phase extraction (d-SPE) step is employed for cleanup to remove matrix interferences.[7][8] The final determination is performed by reverse-phase HPLC coupled with a UV or, for higher sensitivity and selectivity, a tandem mass spectrometry (MS/MS) detector.[7][10]

Experimental Protocols

1. Reagents and Materials

-

Solvents: HPLC-grade acetonitrile (MeCN), methanol, and water.

-

Standards: Propineb analytical standard.

-

Reagents: Dimethyl sulfate (DMS), L-cysteine, disodium ethylenediaminetetraacetate (EDTA-2Na), sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), formic acid, magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent.

-

Solutions:

2. Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of propineb standard into a 10 mL volumetric flask and dissolve in an appropriate solvent mixture (e.g., a solution containing stabilizing agents).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a blank matrix extract to create a calibration curve (e.g., 5, 10, 20, 50, 100 µg/kg).[1]

3. Sample Preparation (Modified QuEChERS)

-

Homogenization: Chop the agricultural sample (e.g., fruits, vegetables) into small pieces. Avoid extensive homogenization which can accelerate DTC degradation.[5]

-

Weighing: Weigh 10 g of the prepared sample into a 50 mL centrifuge tube.

-

Extraction and Derivatization:

-

Add 10 mL of the Cysteine-EDTA solution.

-

Add 0.5 mL of 1 M NaHCO₃ solution and 50 µL of dimethyl sulfate.[1]

-

Add 10 mL of acetonitrile.

-

Vortex the tube vigorously for 1 minute.

-

-

Partitioning:

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute to induce liquid-liquid partitioning.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA sorbent.[9]

-

Vortex for 30 seconds and centrifuge for 3 minutes.

-

-

Final Extract:

-

Filter the resulting supernatant through a 0.22 µm PTFE filter into an autosampler vial for HPLC analysis.[1]

-

Visualizations

Caption: Experimental workflow for propineb analysis.

Caption: Key components of the HPLC system.

Chromatographic Conditions

The following table outlines typical conditions for HPLC-MS/MS analysis.

| Parameter | Recommended Setting |

| HPLC System | UPLC or HPLC System |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 40°C[1] |

| Gradient Elution | Start at 40% B, ramp to 80-98% B, then return to initial conditions[1] |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions for the methylated propineb derivative must be optimized.

Data Presentation

Method performance is evaluated through validation experiments. The following table summarizes typical quantitative data obtained for propineb analysis in various agricultural matrices.

| Matrix | Linearity (R²) | LOQ (mg/kg) | Recovery (%) | Precision (RSD, %) |

| Infant Formula | >0.99 | 0.003[7][8] | 86 - 120[7] | < 13[7] |

| Fruit-based Baby Food | >0.99 | 0.003[7][8] | 90 - 115[7] | < 10[7] |

| Tomato | >0.99 | 0.04[11] | 74 - 83[11] | 5 - 9[11] |

| Fruit Juice | >0.99 | < 0.00052 | 92.2 - 112.6[1] | Not Specified |

| Lettuce | >0.99 | 0.05 - 0.5 | 78 - 106[5] | Not Specified |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

The described method, combining a stabilizing derivatization step with a modified QuEChERS protocol and HPLC-MS/MS analysis, provides a selective, sensitive, and reliable approach for the quantification of propylene 1,2-bis(dithiocarbamate) (propineb) residues in diverse agricultural samples. This procedure overcomes the inherent instability of the parent compound, allowing for accurate measurements that comply with regulatory standards for food safety. The achieved limits of quantification are sufficiently low to monitor MRLs effectively, making this method highly suitable for routine residue analysis in food testing laboratories.

References

- 1. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Method development and validation for low-level propineb and propylenethiourea analysis in baby food, infant formula and related matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Propylene 1,2-bis(dithiocarbamate) Metabolites by LC-MS/MS

Introduction

Propylene 1,2-bis(dithiocarbamate), also known as propineb, is a broad-spectrum fungicide widely used in agriculture. Due to its potential impact on human health and the environment, monitoring its residues and metabolites in various matrices is crucial. The primary metabolites of propineb include propylenethiourea (PTU) and propylenediamine (PDA).[1][2][3] PTU, in particular, is of toxicological concern. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of propineb and its key metabolites, PTU and PDA. The method is applicable to various sample matrices, including fruits, vegetables, and soil.[1][3]

Signaling Pathways and Metabolic Transformation

Propineb undergoes transformation in the environment and biological systems, leading to the formation of its major metabolites, propylenethiourea (PTU) and propylenediamine (PDA). Understanding this metabolic pathway is essential for comprehensive residue analysis.

References

Application Note: Spectroscopic Characterization of Propylene 1,2-bis(dithiocarbamate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene 1,2-bis(dithiocarbamate) is a bifunctional chelating agent with significant potential in coordination chemistry, materials science, and as a precursor for various metal complexes, some of which exhibit important biological activities. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structural features. This application note provides detailed protocols and representative data for the characterization of propylene 1,2-bis(dithiocarbamate) using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

Infrared (IR) Spectroscopy

The IR spectrum of propylene 1,2-bis(dithiocarbamate) is characterized by specific vibrational modes of its functional groups. The key absorptions are summarized in Table 1.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3400 | N-H stretching | Medium, Broad |

| ~2950-3000 | C-H stretching (aliphatic) | Medium-Strong |

| ~1450-1550 | C-N stretching (thioureide) | Strong |

| ~950-1050 | C=S stretching | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of propylene 1,2-bis(dithiocarbamate). The predicted chemical shifts are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 3H | -CH₃ |

| ~3.50 | Multiplet | 2H | -CH₂- |

| ~4.00 | Multiplet | 1H | -CH- |

| ~8.50 | Broad Singlet | 2H | -NH |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~50 | -CH₂- |

| ~55 | -CH- |

| ~205 | -NCS₂⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of propylene 1,2-bis(dithiocarbamate) in a suitable solvent like ethanol or methanol is expected to show strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the dithiocarbamate moieties.

Table 4: Expected UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| ~250-260 | High | π → π* (N-C=S) |

| ~280-290 | High | π → π* (S=C-S) |

Experimental Protocols

Synthesis of Propylene 1,2-bis(dithiocarbamate) Sodium Salt

A common method for the synthesis of the sodium salt of propylene 1,2-bis(dithiocarbamate) is the reaction of 1,2-diaminopropane with carbon disulfide in the presence of sodium hydroxide.[1]

Materials:

-

1,2-Diaminopropane

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice bath

Procedure:

-

Dissolve a specific molar amount of 1,2-diaminopropane in cold ethanol in a flask placed in an ice bath.

-

Add a stoichiometric amount of a concentrated aqueous solution of NaOH to the flask with stirring.

-

Slowly add a stoichiometric amount of carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Continue stirring the mixture in the ice bath for 2-3 hours.

-

The resulting precipitate, the sodium salt of propylene 1,2-bis(dithiocarbamate), is collected by filtration.

-

Wash the product with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum.

Infrared (IR) Spectroscopy Protocol

Instrument:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry propylene 1,2-bis(dithiocarbamate) sodium salt with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer's beam path.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrument:

-

NMR Spectrometer (e.g., 300 MHz or 500 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the propylene 1,2-bis(dithiocarbamate) sodium salt in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.